![molecular formula C21H26ClN3O2S2 B3016205 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride CAS No. 1215763-05-5](/img/structure/B3016205.png)

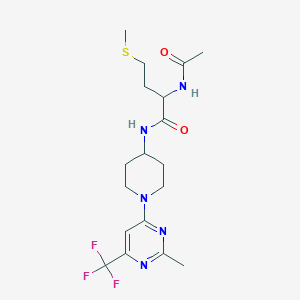

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

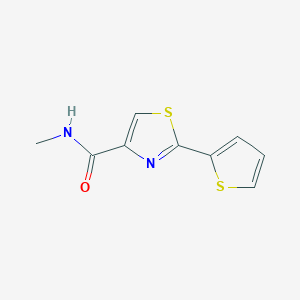

The compound N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride is a synthetic molecule that is likely to possess a complex structure featuring a thiophene ring, a thiazole moiety, and a morpholine group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and pharmacological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . The process likely involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the morpholine group. The detailed synthesis of these compounds is reported, including the use of spectroscopic data and elemental analysis to confirm the structures .

Molecular Structure Analysis

The molecular structure of related compounds includes a thiazole ring and a morpholine group, as seen in the compound N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, which has been tested for anti-anoxic activity . The structure-activity relationships and the three-dimensional electrostatic potentials around the basic nitrogen atom of these compounds have been discussed, which could be relevant for understanding the molecular structure of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are complex and require precise conditions to ensure the correct formation of the desired compound. The reactions likely involve nucleophilic substitution and condensation steps. The reactivity of the thiophene and thiazole rings, as well as the morpholine group, would be key factors in the synthesis and potential chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the morpholine group could affect the compound's solubility and hydrogen bonding potential, as seen in the related compound with a protonated morpholine group and a thiocyanate counter-anion . The crystal structure of such compounds is stabilized by intra- and intermolecular hydrogen bonds, which could also be a feature of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Thiazole Derivatives : Various thiazole derivatives, including those similar to N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride, have been synthesized for potential pharmaceutical applications. These compounds, including similar thiazolecarboxamides, have been created and analyzed for their structural and chemical properties (Ohkubo et al., 1995).

Characterization of Novel Compounds : Research also involves the characterization of novel thiazole derivatives, which includes determining their chemical structure and properties through methods like NMR, IR, and Mass spectral analysis. This is crucial for understanding the potential applications of these compounds (Spoorthy et al., 2021).

Biological Activity and Potential Therapeutic Uses

Anticancer Properties : Some thiazole derivatives have been explored for their potential as anticancer agents. Studies include the synthesis of novel compounds and subsequent screening for anticancer activity, highlighting the therapeutic potential of these molecules (Horishny et al., 2020).

Antimicrobial and Antifungal Activity : Thiazole-based compounds have been investigated for their antimicrobial and antifungal properties. This research is vital in the development of new antibiotics and treatments for various infections (Desai et al., 2011).

Antitubercular Activity : Studies have also been conducted on the antitubercular activity of thiazole derivatives. This research contributes to the development of new treatments for tuberculosis, a major global health issue (Marvadi et al., 2020).

Antipsychotic Potential : Research into the antipsychotic potential of thiazole carboxamides has been conducted. This includes evaluating their effects on dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).

Pharmacological Studies

Antioxidant and Antitumor Activities : Thiazole derivatives have been examined for their antioxidant and antitumor activities, contributing to the understanding of their potential therapeutic applications (Yeşilkaynak et al., 2017).

In Vivo and In Vitro Studies : Various thiazole derivatives have undergone both in vivo and in vitro studies to determine their biological activities and potential as drugs. This research is crucial in the development of new pharmaceuticals (Cano et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S2.ClH/c1-2-16-6-3-7-17-19(16)22-21(28-17)24(20(25)18-8-4-15-27-18)10-5-9-23-11-13-26-14-12-23;/h3-4,6-8,15H,2,5,9-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVKFGYDNUFPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)